molecular formula C16H15BrN4OS B12149989 3-[(4-Bromophenyl)methylthio]-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine

3-[(4-Bromophenyl)methylthio]-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine

Cat. No.: B12149989
M. Wt: 391.3 g/mol
InChI Key: FPXJERWGYKNUQS-UHFFFAOYSA-N
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Description

3-[(4-Bromophenyl)methylthio]-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine is a compound that belongs to the class of 1,2,4-triazoles These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Bromophenyl)methylthio]-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine typically involves a multi-step process. One common method includes the reaction of 4-bromobenzyl chloride with sodium thiolate to form the corresponding thioether. This intermediate is then reacted with 4-methoxyphenylhydrazine and triethyl orthoformate to yield the desired triazole compound. The reaction conditions often involve refluxing in an appropriate solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Bromophenyl)methylthio]-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

3-[(4-Bromophenyl)methylthio]-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-Bromophenyl)methylthio]-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The compound’s structure allows it to interact with proteins involved in inflammatory pathways, potentially reducing inflammation and providing neuroprotection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Bromophenyl)methylthio]-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromophenyl and methoxyphenyl groups enhances its potential for diverse applications, making it a valuable compound in various research fields.

Properties

Molecular Formula

C16H15BrN4OS

Molecular Weight

391.3 g/mol

IUPAC Name

3-[(4-bromophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C16H15BrN4OS/c1-22-14-8-4-12(5-9-14)15-19-20-16(21(15)18)23-10-11-2-6-13(17)7-3-11/h2-9H,10,18H2,1H3

InChI Key

FPXJERWGYKNUQS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC=C(C=C3)Br

Origin of Product

United States

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